Boiling Point Differentiation: Intermediate Volatility Between Saturated and Exocyclic Methylene Analogs
The predicted boiling point of 1-Cyclopentene-1-methanol, acetate (181.9 ± 19.0 °C at 760 mmHg [1]) occupies an intermediate position between the more volatile saturated analog cyclopentyl acetate (~159.0 °C ) and the less volatile exocyclic methylene analog methyl cyclopentylidene acetate (~193.7 °C ). This ~22.9 °C higher boiling point versus cyclopentyl acetate and ~11.8 °C lower versus methyl cyclopentylidene acetate reflects the influence of the endocyclic double bond and the acetoxymethyl spacer on intermolecular interactions. The positional isomer 2-(1-cyclopentenyl) acetate, with the acetate directly attached to the ring, exhibits a significantly lower predicted boiling point of ~149.2 °C , underscoring the critical role of the methylene bridge in elevating the boiling point.
| Evidence Dimension | Boiling point (predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 181.9 ± 19.0 °C |
| Comparator Or Baseline | Cyclopentyl acetate: 159.0 ± 8.0 °C; Methyl cyclopentylidene acetate: 193.7 ± 9.0 °C; 2-(1-Cyclopentenyl) acetate: 149.2 °C |
| Quantified Difference | +22.9 °C vs. cyclopentyl acetate; −11.8 °C vs. methyl cyclopentylidene acetate; +32.7 °C vs. 2-(1-cyclopentenyl) acetate |
| Conditions | Predicted values from ACD/Labs or equivalent computational models; experimental verification pending |
Why This Matters
This intermediate boiling point enables distillation-based purification strategies distinct from those required for its closest analogs and directly impacts evaporation profiles in fragrance applications, where volatility determines top-note versus mid-note character.
- [1] Molaid Chemical Database. 环戊烯-1-基甲基乙酸酯 | 53723-45-8. Predicted boiling point: 181.9±19.0 °C. View Source
